molecular formula C19H26N2O3S B4688201 1-[(4-isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

1-[(4-isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

Cat. No.: B4688201
M. Wt: 362.5 g/mol
InChI Key: PTUNVVOAUOMMBI-UHFFFAOYSA-N
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Description

1-[(4-Isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with a sulfonyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperazine derivative with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan Ring: The final step involves the alkylation of the piperazine nitrogen with 5-methyl-2-furylmethyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Furanones.

    Reduction: Sulfides.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology and Medicine: Due to its structural features, it may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as a ligand for various biological targets.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and as a building block for more complex organic compounds.

Mechanism of Action

The mechanism by which 1-[(4-isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine exerts its effects would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and the furan ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
  • 1-[(4-Isopropylphenyl)sulfonyl]-4-[(2-furyl)methyl]piperazine
  • 1-[(4-Isopropylphenyl)sulfonyl]-4-[(5-methyl-2-thienyl)methyl]piperazine

Comparison: Compared to these similar compounds, 1-[(4-isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine may exhibit unique properties due to the specific positioning and nature of its substituents. The isopropyl group on the phenyl ring and the methyl group on the furan ring can influence its chemical reactivity and biological activity, potentially offering advantages in terms of stability, solubility, and target specificity.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]-4-(4-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-15(2)17-5-8-19(9-6-17)25(22,23)21-12-10-20(11-13-21)14-18-7-4-16(3)24-18/h4-9,15H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUNVVOAUOMMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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